molecular formula C18H18BrN3O3S B2598238 2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 329701-66-8

2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2598238
CAS No.: 329701-66-8
M. Wt: 436.32
InChI Key: JSYKCMXVELCATR-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a bromophenyl group, a sulfonyl group, and a triazolone core, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting with the preparation of the triazolone core. One common method involves the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sulfuric acid, nitric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and sulfonyl groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The triazolone core may also play a role in stabilizing the compound’s binding to its targets, enhancing its overall biological activity .

Comparison with Similar Compounds

Similar compounds to 2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one include other triazoles and sulfonyl-containing molecules. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-4-butyl-5-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S/c1-2-3-13-21-17(14-7-5-4-6-8-14)20-22(18(21)23)26(24,25)16-11-9-15(19)10-12-16/h4-12H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYKCMXVELCATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN(C1=O)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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